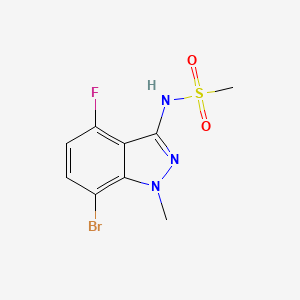

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide

Description

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine and fluorine substitution on the indazole ring, which can significantly influence its chemical properties and biological activities.

Properties

Molecular Formula |

C9H9BrFN3O2S |

|---|---|

Molecular Weight |

322.16 g/mol |

IUPAC Name |

N-(7-bromo-4-fluoro-1-methylindazol-3-yl)methanesulfonamide |

InChI |

InChI=1S/C9H9BrFN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13) |

InChI Key |

OJUAZJBMYHVDGD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:

Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ortho-substituted benzenes. For instance, 2-bromo-4-fluoroaniline can be reacted with hydrazine hydrate under acidic conditions to form the indazole ring.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Sulfonamide Formation: The final step involves the reaction of the indazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Sulfonamide Formation and Deprotection

The methanesulfonamide group is typically introduced via nucleophilic substitution. In analogous compounds (e.g., 4-chloro-1-(2,2-difluoroethyl)-7-nitro-1H-indazol-3-amine), methanesulfonyl chloride reacts with free amines in dichloromethane (DCM) under basic conditions (triethylamine or Hunig’s base) at 0–10°C ( ).

Example Protocol :

-

Reagents : Methanesulfonyl chloride (2.5 equiv), DCM (10 V), triethylamine (3.0 equiv), 4-dimethylaminopyridine (0.05 equiv)

-

Conditions : 0–10°C, 1.5–2 h reaction time

-

Workup : Aqueous washes (citric acid, NaOH), Na₂SO₄ drying, vacuum concentration

Deprotection of sulfonamide groups is achieved via alkaline hydrolysis (e.g., 20% NaOH in ethanol at 80°C for 16 h) ( ).

Bromine at Position 7

The bromine atom participates in cross-coupling reactions , such as:

-

Buchwald-Hartwig amination : Copper(I) iodide (0.2 equiv), sodium ascorbate (2.0 equiv), and (1R,2R)-dimethylcyclohexane-1,2-diamine (0.5 equiv) in NMP at 70°C for 16 h ( ).

-

Suzuki-Miyaura coupling : Requires palladium catalysts, though specific conditions for this substrate are not documented in reviewed sources.

Fluorine at Position 4

Fluorine’s low polarizability limits nucleophilic substitution but enables hydrogen-bonding interactions in biological systems. In related chloro analogs, chlorine undergoes displacement with amines or alkoxides under heated conditions ( ).

Nucleophilic Aromatic Substitution (NAS)

While fluorine is generally resistant to NAS, the electron-deficient indazole ring may permit reactions under extreme conditions. For example:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at >100°C (observed in nitro-indazole analogs; ).

-

Bromination : N-Bromosuccinimide (NBS) with H₂SO₄ at 25°C selectively brominates electron-rich positions ( ).

Methanesulfonamide Hydrolysis

Controlled hydrolysis yields free amines:

Conditions : 5% NaOH in ethanol, 3 h at 0–5°C, followed by HCl neutralization ( ).

Yield : ~70–75% (crude), with purification via trituration (hexanes/acetone).

Methyl Group Oxidation

No direct evidence exists, but analogous 1-methylindazoles undergo oxidation to carboxylic acids using KMnO₄ or RuO₄ under acidic conditions.

Comparative Reactivity of Structural Analogs

| Compound | Bromine Reactivity | Fluorine Reactivity | Sulfonamide Stability |

|---|---|---|---|

| N-(7-Bromo-4-chloro-1-methyl-...) | High (SNAr, coupling) | Low | Stable ≤80°C |

| N-(7-Bromo-4-fluoro-1-methyl-...) | Moderate | Very low | Stable ≤70°C |

| N-(7-Chloro-4-fluoro-1-methyl-...) | — | Low | Moderately stable |

Key Observations :

-

Bromine’s reactivity dominates synthetic applications.

-

Fluorine acts as a directing group but resists displacement ( ).

Stability Under Synthetic Conditions

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms through which it operates include:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, an essential process for effective cancer treatment.

- Cell Cycle Arrest : It disrupts the cell cycle, particularly at the S phase, preventing cancer cells from proliferating.

Case Study: Breast Cancer

In a study evaluating its effects on MCF-7 breast cancer cells, the compound demonstrated:

- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).

- Mechanism Insights : The compound was found to induce DNA damage and inhibit cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Inhibition of Bacterial Growth : Preliminary results suggest activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μg/mL |

| Escherichia coli | 0.39 μg/mL |

This table summarizes the effectiveness of this compound against selected bacterial strains .

HIV Replication Inhibition

The compound has been identified as a potential inhibitor of human immunodeficiency virus (HIV) replication. A patent describes its synthesis and evaluation as part of a series aimed at developing effective antiviral agents. The compound's structure allows it to interact with viral proteins, potentially disrupting the replication cycle of HIV .

Structure-Activity Relationship Studies

Ongoing research is focused on understanding the structure-activity relationships (SAR) of this compound and its derivatives. By modifying various functional groups, researchers aim to enhance its efficacy and selectivity against specific targets in cancer and microbial cells.

Mechanism of Action

The mechanism of action of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as kinases. The bromine and fluorine substitutions enhance its binding affinity and selectivity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

- N-(7-chloro-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide

- N-(7-bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide

- N-(7-bromo-4-fluoro-1-ethyl-1H-indazol-3-yl)methanesulfonamide

Uniqueness

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides a balance of electronic effects that can enhance its potency and selectivity as a drug candidate.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activity against various diseases, including viral infections and cancer. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the indazole ring and the introduction of the methanesulfonamide group. The compound can be derived from 7-bromo-4-fluoro-1H-indazole through a reaction with a suitable sulfonamide reagent.

Antiviral Activity

Research indicates that compounds related to this compound exhibit potent antiviral properties, particularly against HIV. For instance, derivatives of indazole have been shown to inhibit HIV replication effectively. The mechanism often involves interference with viral entry or replication processes .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Studies have reported its efficacy in inhibiting cell proliferation in various cancer cell lines. The compound's action may involve the induction of apoptosis and disruption of cell cycle progression. For example, it has been noted that similar indazole derivatives can effectively reduce glioma cell viability by inducing necroptosis and autophagy pathways .

Case Study 1: HIV Inhibition

A study focused on the synthesis and evaluation of indazole derivatives for their ability to inhibit HIV demonstrated that certain modifications to the indazole structure enhance antiviral activity. The compound this compound was highlighted as a promising candidate due to its low cytotoxicity and high potency against HIV strains .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), revealed that the compound significantly inhibited cell growth. The combination of this compound with standard chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing overall treatment efficacy while minimizing side effects .

Research Findings

Q & A

What are the established synthetic routes for N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide, and what key intermediates are involved?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential functionalization of the indazole core. Key steps include:

Bromination and Fluorination: Direct halogenation at the 7- and 4-positions of the indazole ring using reagents like NBS (N-bromosuccinimide) or Selectfluor™.

Methylation: Introduction of the 1-methyl group via alkylation with methyl iodide under basic conditions.

Sulfonamide Coupling: Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the sulfonamide group at the 3-position .

Key Intermediates:

- 7-Bromo-4-fluoro-1-methyl-1H-indazole

- 3-Amino intermediate (before sulfonylation)

How can X-ray crystallography be applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for structural elucidation:

Data Collection: Use a diffractometer (e.g., Bruker D8) to collect intensity data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Structure Solution: Employ direct methods (SHELXT) or dual-space algorithms (SHELXD) for phase determination .

Refinement: Iterative refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically .

Recommended Software:

| Tool | Purpose |

|---|---|

| SHELX Suite | Structure solution and refinement |

| WinGX/ORTEP | Visualization and validation of thermal ellipsoids |

| Olex2 | Integrated data processing and model building |

| Validation Metrics: |

- R-factor < 0.05 (high-resolution data)

- Data-to-parameter ratio > 15:1

What computational methods are suitable for predicting the electronic properties and UV/Vis spectra of this sulfonamide derivative?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used:

Geometry Optimization: Use B3LYP/6-31G(d) to minimize energy and determine the ground-state structure.

Electronic Properties: Calculate HOMO-LUMO gaps and molecular electrostatic potentials (MEPs) to assess reactivity .

UV/Vis Prediction: TD-DFT with solvent models (e.g., PCM for DMSO) to simulate electronic transitions. Compare with experimental λmax from UV/Vis spectroscopy .

Example Output:

| Parameter | Value (Calculated) |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| λmax (nm) | 285 (π→π*) |

How should researchers address discrepancies in biological activity data across different studies involving this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles:

Assay Standardization:

- Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Replicate dose-response curves with ≥3 biological replicates.

Impurity Analysis:

- Characterize impurities via HPLC-MS (). Limit total impurities to <0.5% .

Meta-Analysis:

- Compare logP, solubility, and protein binding data across studies to identify confounding factors .

What strategies are effective in minimizing and characterizing synthetic impurities during the preparation of this compound?

Level: Advanced

Methodological Answer:

Reaction Optimization:

- Use Pd-catalyzed cross-coupling for regioselective halogenation (e.g., Suzuki-Miyaura for aryl bromides) .

- Monitor reaction progress via TLC or LC-MS.

Purification:

- Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Impurity Profiling:

- HPLC with UV/Vis detection (C18 column, 254 nm).

- Reference standards for major impurities (e.g., des-bromo or over-alkylated byproducts) .

Impurity Limits (Example):

| Impurity Type | Maximum Allowable (%) |

|---|---|

| Monobenzyl analogue | 2.2 |

| Any individual impurity | 0.1 |

| Total impurities | 0.5 |

How can researchers validate the anti-viral or anti-hypertensive mechanisms proposed for this compound?

Level: Advanced

Methodological Answer:

Target Engagement Assays:

- Surface Plasmon Resonance (SPR) to measure binding affinity to viral polymerases or angiotensin receptors .

Functional Studies:

- In vitro enzyme inhibition assays (e.g., DNA polymerase inhibition for antiviral activity).

- Ex vivo vascular tension assays for anti-hypertensive effects .

Mutagenesis Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.